1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

Description

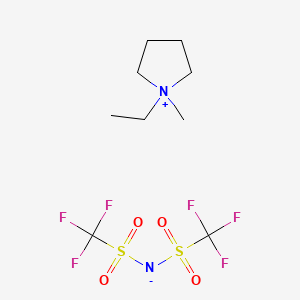

1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (CAS 223436-99-5) is a pyrrolidinium-based ionic liquid (IL) with the molecular formula C₉H₁₆F₆N₂O₄S₂ and a molecular weight of 394.4 g/mol . It features a five-membered saturated pyrrolidinium ring substituted with ethyl and methyl groups, paired with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion. This IL exhibits a melting point of 91°C and is characterized by high thermal stability, low volatility, and hydrophobicity. Its primary applications include use as an electrolyte in lithium-ion batteries and dye-sensitized solar cells (DSSCs), where its wide electrochemical window (>4.5 V) and compatibility with lithium salts are advantageous .

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-1-methylpyrrolidin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.C2F6NO4S2/c1-3-8(2)6-4-5-7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVHCCPVIILNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047940 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223436-99-5 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary target of 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is the electrolyte component in lithium-ion batteries . This compound plays a crucial role in facilitating the charge-discharge cycle within the battery.

Mode of Action

As an electrolytic material, this compound interacts with the anode and cathode in lithium-ion batteries. It enables the movement of ions between the anode and cathode during the charge-discharge cycle, thereby contributing to the electrical output of the battery.

Biochemical Pathways

While the term “biochemical pathways” typically applies to biological systems, in the context of this compound, we can discuss the electrochemical pathways in a lithium-ion battery. The compound facilitates the flow of lithium ions from the anode to the cathode during discharge and vice versa during charging.

Pharmacokinetics

While “pharmacokinetics” usually refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug within a biological system, in the context of this compound, we can discuss its electrochemical properties . The compound’s properties, such as its ionic conductivity and electrochemical stability, impact its effectiveness as an electrolyte in lithium-ion batteries.

Result of Action

The result of the compound’s action is the efficient operation of the lithium-ion battery. By facilitating the movement of ions during the charge-discharge cycle, it contributes to the battery’s electrical output.

Action Environment

The performance of this compound can be influenced by various environmental factors. For instance, temperature can affect the ionic conductivity of the electrolyte and thus the performance of the battery

Activité Biologique

1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (EMP TFSI) is an ionic liquid (IL) recognized for its unique physicochemical properties, including non-volatility, high thermal stability, and high ionic conductivity. These characteristics make it a promising candidate for various applications, particularly in electrochemistry and biocompatibility studies.

- Chemical Formula : C₉H₁₆F₆N₂O₄S₂

- CAS Number : 223436-99-5

- Molecular Weight : 394.35 g/mol

- Melting Point : 89-91 °C

Biological Activity Overview

The biological activity of EMP TFSI has been investigated primarily concerning its toxicity and compatibility with biological systems, notably yeast species such as Saccharomyces cerevisiae. Research indicates that the toxicity of ILs can be influenced by both the cation and anion components.

Toxicity Studies

A significant study assessed the toxicity of various ILs, including EMP TFSI, on S. cerevisiae. The results indicated that EMP TFSI exhibited low toxicity levels, demonstrating full biocompatibility with yeast cells. The relative inhibition (RI) values for EMP TFSI were reported as 0.0 cm, indicating no adverse effects on cell growth compared to control conditions .

| Ionic Liquid | RI Value (cm) | Toxicity Level |

|---|---|---|

| EMP TFSI | 0.0 | Non-toxic |

| [Bmim][PF₆] | 0.4 | Low Toxicity |

| [Bmim][BF₄] | 0.6 | Moderate Toxicity |

Mechanisms of Biocompatibility

The low toxicity of EMP TFSI is attributed to the structural properties of its cation and anion. The bistriflimide anion ([NTf₂]⁻) has been shown to confer low solubility and thus lower toxicity across various ILs. Studies suggest that the presence of this anion consistently correlates with reduced cytotoxic effects .

Applications in Biotechnology

Due to its favorable biocompatibility profile, EMP TFSI is being explored in several biotechnological applications:

- Electrolytes in Biofuel Cells : Its ionic conductivity makes it suitable for use in biofuel cells, where it can facilitate electron transfer processes.

- Solvent for Biomolecules : EMP TFSI can be utilized as a solvent for protein extraction and purification processes due to its ability to dissolve a wide range of biomolecules without causing denaturation.

Case Studies

- Yeast Fermentation Processes : In a study examining the effects of various ILs on yeast fermentation, EMP TFSI was included among those tested for their influence on ethanol production. Results showed that yeast growth was not inhibited in the presence of EMP TFSI, contrasting with other more toxic ILs like [Bmim][PF₆], which significantly reduced yeast viability .

- Synthesis of Conducting Polymers : Research has indicated that using EMP TFSI as a solvent can enhance the synthesis of conducting polymers while maintaining the integrity and functionality of the polymer chains .

Applications De Recherche Scientifique

Properties of 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

Before delving into its applications, it is essential to understand the properties that make EMPyrr NTf2 suitable for various uses:

- Non-volatility : EMPyrr NTf2 has a low vapor pressure, making it stable under high temperatures.

- High thermal stability : It can withstand high temperatures without decomposing.

- High ionic conductivity : This property is crucial for its role as an electrolyte in batteries and other electrochemical devices.

Electrolytes in Energy Storage Devices

One of the most prominent applications of EMPyrr NTf2 is as an electrolyte in energy storage devices such as lithium-ion batteries and sodium-ion batteries. Its high ionic conductivity enhances the efficiency and performance of these batteries, allowing for faster charge and discharge cycles. The use of ionic liquids like EMPyrr NTf2 can lead to greener battery technologies, reducing reliance on volatile organic solvents.

Table 1: Comparison of Ionic Liquids in Battery Applications

| Ionic Liquid | Conductivity (mS/cm) | Thermal Stability (°C) | Application Area |

|---|---|---|---|

| 1-Ethyl-1-methylpyrrolidinium NTf2 | 10-15 | Up to 300 | Lithium-ion batteries |

| 1-Butyl-3-methylimidazolium NTf2 | 5-10 | Up to 250 | Supercapacitors |

| 1-Methyl-3-propylpyrrolidinium NTf2 | 8-12 | Up to 280 | Dye-sensitized solar cells |

Dye-Sensitized Solar Cells (DSSCs)

EMPyrr NTf2 is also utilized in dye-sensitized solar cells as a solid-state electrolyte. Its combination with other ionic liquids can lead to improved stability and efficiency in solar energy conversion. Research indicates that DSSCs using EMPyrr NTf2 exhibit enhanced performance due to its favorable electrochemical properties.

Synthesis of Conducting Polymers

The compound serves as a medium for synthesizing conducting polymers, which are essential in various electronic applications. The unique properties of EMPyrr NTf2 facilitate the polymerization process, leading to materials with enhanced electrical conductivity and stability.

Intercalation Electrode Materials

In the development of intercalation electrode materials for batteries, EMPyrr NTf2 has been shown to improve the structural integrity and electrochemical performance of these materials. Its ability to stabilize electrode structures under cycling conditions makes it a valuable component in advanced battery technologies.

Case Study 1: Lithium-Ion Batteries

A study published in Journal of Power Sources demonstrated that incorporating EMPyrr NTf2 into lithium-ion batteries significantly increased their charge-discharge efficiency compared to conventional electrolytes. The results indicated an improvement in cycle life and thermal stability, showcasing the potential for commercial battery applications.

Case Study 2: Dye-Sensitized Solar Cells

Research conducted at a leading university highlighted the use of EMPyrr NTf2 in DSSCs, where it was combined with other ionic liquids to create a hybrid electrolyte system. The study found that this combination led to a notable increase in power conversion efficiency and long-term stability under operational conditions.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Similar Compounds

Cation Variations in Pyrrolidinium-Based ILs

- 1-Butyl-1-methylpyrrolidinium TFSI: Replacing the ethyl group with a butyl chain increases hydrophobicity and reduces melting points due to enhanced van der Waals interactions.

- 1-Methyl-1-propylpiperidinium TFSI : Piperidinium cations (six-membered rings) generally exhibit higher melting points than pyrrolidinium analogs. For instance, 1-methyl-1-propylpiperidinium TFSI has a molecular weight of 454.4 g/mol but lacks explicit melting point data in the evidence .

Imidazolium-Based ILs

- 1-Ethyl-3-methylimidazolium TFSI : Imidazolium cations (unsaturated rings) enable stronger cation-anion interactions via hydrogen bonding, leading to lower viscosities and melting points compared to pyrrolidinium ILs. For example, 1-ethyl-3-methylimidazolium TFSI has a conductivity of 6.63 mS/cm at 25°C, significantly higher than pyrrolidinium analogs . However, imidazolium ILs are less thermally stable and more toxic to microorganisms like Saccharomyces cerevisiae .

Physicochemical Properties: Comparative Data

Values marked with an asterisk () are inferred from general trends in IL literature due to incomplete data in the provided evidence.

Toxicity and Environmental Impact

Pyrrolidinium ILs generally exhibit lower toxicity compared to imidazolium analogs. For example, EM Pyr TFSI and 1-butyl-1-methylpyrrolidinium TFSI showed moderate toxicity in agar diffusion tests with Saccharomyces cerevisiae, while imidazolium ILs demonstrated higher inhibitory effects . Piperidinium ILs remain understudied but are hypothesized to follow similar toxicity trends due to structural similarities .

Q & A

Q. How is 1-ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide synthesized, and what purity standards are critical for research applications?

Methodological Answer: The synthesis typically involves a two-step process:

Cation Formation : Quaternization of 1-methylpyrrolidine with ethyl bromide or iodide under reflux in anhydrous conditions.

Anion Exchange : Metathesis with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous or solvent-based systems, followed by washing to remove lithium halide byproducts.

Critical Purity Standards :

- Water Content : <500 ppm (Karl Fischer titration) to prevent hydrolysis and conductivity degradation .

- Purity : ≥99% (validated via NMR or ion chromatography) to minimize impurities affecting electrochemical performance .

- Storage : Avoid prolonged storage; degradation can increase toxicity or reduce ionic conductivity .

Q. What are the key physicochemical properties of this compound relevant to its use as an electrolyte?

Methodological Answer: Key properties include:

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H314: causes severe burns) .

- Ventilation : Work in a fume hood to avoid inhalation (H311/H301: toxic if inhaled/ingested) .

- Disposal : Follow hazardous waste regulations; neutralize with inert adsorbents before disposal .

Advanced Research Questions

Q. How can researchers optimize ionic conductivity in battery electrolytes while managing viscosity trade-offs?

Methodological Answer:

- Co-solvent Blending : Mix with low-viscosity solvents (e.g., propylene carbonate) to reduce viscosity by up to 50% while maintaining conductivity .

- Temperature Modulation : Conductivity increases exponentially with temperature (e.g., 10°C rise ≈ 1.5× conductivity gain), but thermal stability limits must be respected .

- Additive Engineering : Incorporate <1 wt% LiTFSI or NaTFSI to enhance ion dissociation without significant viscosity penalties .

Q. How can discrepancies in electrochemical stability measurements be resolved?

Methodological Answer: Discrepancies often arise from:

- Water Contamination : Even 100 ppm H₂O can reduce stability by 0.3 V. Use rigorous drying (e.g., molecular sieves) and in-situ Karl Fischer monitoring .

- Electrode Material : Platinum vs. stainless steel electrodes may yield varying results. Standardize using Pt working electrodes and WO₃ reference electrodes .

- Scan Rate : High scan rates (>10 mV/s) may overestimate stability. Use slow scan rates (1 mV/s) for accurate voltammetry .

Q. What strategies exist for integrating this ionic liquid into solid-state or composite electrolytes?

Methodological Answer:

- Polymer Blending : Combine with PVDF-HFP or PEG matrices to form flexible membranes. Optimize IL:polymer ratios (e.g., 70:30 wt%) for balanced mechanical/ionic properties .

- Hybrid Electrolytes : Incorporate ceramic fillers (e.g., SiO₂, Al₂O₃) to enhance thermal stability and Li⁺ transference number .

- Characterization : Use EIS for conductivity profiling and DSC/TGA to validate phase stability .

Q. How does the solvation behavior of this IL affect gas solubility, and how can models predict it?

Methodological Answer:

- Experimental Data : CO₂ solubility is ~0.1–0.3 mol/kg at 298 K, influenced by cation alkyl chain length and anion basicity .

- Modeling : Extend UNIFAC-IL or CPA equations to account for cation-anion interactions and predict gas solubility in mixed solvents .

- Applications : Useful for CO₂ capture or gas-separation membranes; validate with gravimetric or pressure-drop methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.